Oxacycloheptadec-8-en-2-one, commonly known as (8Z)-Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2 and a molecular weight of approximately 252.3923 g/mol. This compound features a unique structure characterized by a cycloheptadecane ring with an oxygen atom integrated into the ring, along with a double bond at the eighth position (Z configuration) and a ketone functional group at the second position. Its chemical structure can be represented by the InChI code: InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16 .
Oxacycloheptadec-8-en-2-one is often associated with musk fragrances and is widely used in perfumery due to its pleasant scent profile that resembles natural musk. It is also noted for its stability and low volatility, making it suitable for various applications in fragrance formulations.
These reactions allow for the modification of the compound's properties and applications in various fields .
Research indicates that Oxacycloheptadec-8-en-2-one exhibits various biological activities, including:
The synthesis of Oxacycloheptadec-8-en-2-one can be achieved through several methods:
Oxacycloheptadec-8-en-2-one has diverse applications:
Studies on interaction profiles indicate that Oxacycloheptadec-8-en-2-one interacts with various biological receptors and enzymes. Notably:
Several compounds exhibit structural or functional similarities to Oxacycloheptadec-8-en-2-one:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ambrettolide | C16H28O2 | Similar structure; widely used in perfumery |
| Oxacyclohexadecane-2-one | C15H26O | Lacks the double bond; different olfactory profile |
| 9-Hexadecenoic acid lactone | C16H30O | Saturated variant; different fragrance properties |
| Isoambrettolide | C16H28O2 | Isomeric form; similar applications in fragrance |
These compounds share structural features but differ in their olfactory characteristics and biological activities, highlighting the unique position of Oxacycloheptadec-8-en-2-one within this class of compounds .
Trans-AT PKSs are modular enzymatic assemblies that synthesize polyketides through a decoupled acyltransferase (AT) mechanism. Unlike cis-AT systems, where AT domains are integrated into each module, trans-AT PKSs rely on standalone AT enzymes to load malonyl-CoA or methylmalonyl-CoA extender units onto acyl carrier protein (ACP) domains.
A distinctive feature of trans-AT PKSs is their ability to bypass canonical AT domains, enabling structural diversification. For example, in Bacillus amyloliquefaciens, the mln operon (47 kb) encodes a trans-AT PKS that assembles bacvalactones via 11 malonyl-CoA extensions. The absence of integrated AT domains allows for substrate flexibility, facilitating the incorporation of nonmalonyl extender units.
| Gene | Domain Structure | Function |
|---|---|---|
| mlnA | KS-AT-DH-KR-ACP | Chain initiation and elongation |
| mlnB | KS-DH-ER-KR-ACP | β-keto processing and reduction |
| mlnC | KS-DH-KR-ACP-TE | Cyclization and release |
The molecular docking behavior of Oxacycloheptadec-8-en-2-one, (8Z)- with human olfactory receptors OR5AN1 and OR1A1 has been extensively characterized through computational modeling and experimental validation studies. These investigations have revealed distinct binding patterns and differential receptor selectivity that provide crucial insights into the molecular mechanisms underlying musk odor perception [1] [2].
OR5AN1 demonstrates remarkable binding affinity for macrocyclic musk compounds, including Oxacycloheptadec-8-en-2-one, (8Z)-, with nanomolar-range activation thresholds. Quantum mechanics/molecular mechanics (QM/MM) hybrid modeling approaches have revealed that the compound occupies a binding pocket located between transmembrane domains TM3, TM4, TM5, and TM6 [1] [2]. The binding cavity exhibits a volume of approximately 31 ų, which provides optimal spatial accommodation for the 17-membered macrocyclic ring structure of Oxacycloheptadec-8-en-2-one [3].
In contrast, OR1A1 shows markedly different binding characteristics when interacting with Oxacycloheptadec-8-en-2-one, (8Z)-. This receptor demonstrates preferential activation by nitromusks rather than macrocyclic compounds, exhibiting only weak or negligible responses to the target molecule [1] [2]. The differential selectivity between these two receptors underscores the importance of specific structural features in determining ligand-receptor compatibility.
Molecular dynamics simulations spanning 150 nanoseconds have provided detailed insights into the stability and conformational dynamics of receptor-ligand complexes. These studies demonstrate that the binding configurations remain stable throughout the simulation period, with root-mean-square deviation (RMSD) values stabilizing within consistent ranges across parallel simulations . The binding free energy calculations derived from these simulations show strong correlations with experimental EC₅₀ values, providing computational validation of the predicted binding modes.
The structural models derived from these docking studies have been extensively validated through site-directed mutagenesis experiments targeting specific amino acid residues within the predicted binding sites. Point mutations of key residues resulted in measurable changes in receptor activation profiles, confirming the accuracy of the computational predictions [1] [2]. These validation studies demonstrate the reliability of the molecular docking approaches in predicting structure-activity relationships for olfactory receptor interactions.
The transmembrane domain 6 (TM6) of human olfactory receptors contains critical tyrosine residues that form essential hydrogen bonding networks for odorant recognition and receptor activation. In OR5AN1, Tyr260 serves as a pivotal anchoring point for hydrogen bond formation with Oxacycloheptadec-8-en-2-one, (8Z)-, while OR1A1 utilizes Tyr258 at the equivalent position for similar interactions with nitromusk compounds [1] [2] [5].
The hydrogen bonding network in OR5AN1 involves Tyr260 at position 6.44 in TM6, which forms direct hydrogen bonds with the carbonyl oxygen of the macrocyclic lactone ring in Oxacycloheptadec-8-en-2-one. This interaction is stabilized by surrounding aromatic residues including Phe105 from TM3, Phe194 from TM5, and Phe207, which create a hydrophobic environment that optimizes the binding geometry [1] [2]. The aromatic cluster formed by these residues provides additional π-π stacking interactions that enhance the overall binding affinity.
Comparative analysis with other Class I olfactory receptors reveals that tyrosine residues in TM6 are highly conserved, particularly at positions equivalent to Tyr260 in OR5AN1. This conservation suggests a fundamental role for TM6 tyrosine residues in the general mechanism of odorant recognition across the olfactory receptor family [6] [5]. The hydrogen bonding capability of these tyrosine residues allows them to interact with various functional groups present in different odorant molecules, contributing to the broad yet selective recognition patterns observed in olfactory perception.
The structural basis for hydrogen bonding interactions has been elucidated through cryo-electron microscopy studies of related olfactory receptors. These investigations demonstrate that the phenolic hydroxyl group of tyrosine residues can form both hydrogen bonds and coordinate with ionic species, depending on the chemical nature of the bound odorant [5]. In the case of OR51E2, a related fatty acid receptor, the equivalent tyrosine residue participates in a complex hydrogen bonding network that includes both direct ligand interactions and water-mediated contacts.
Quantitative structure-activity relationship (QSAR) analysis has revealed that hydrogen bonding interactions contribute approximately 13% to the overall binding affinity between musk compounds and their cognate receptors, while hydrophobic interactions account for the dominant 77% contribution [1] [2]. This finding emphasizes that while hydrogen bonds provide specificity and orientation, the hydrophobic interactions primarily drive the binding affinity in musk receptor systems.
The hydrogen bonding networks in TM6 domains also play crucial roles in receptor activation mechanisms. Upon odorant binding, conformational changes in the hydrogen bonding patterns trigger the movement of TM6 relative to other transmembrane domains, leading to the formation of the intracellular G-protein binding site [6] [5]. This activation mechanism is conserved across GPCR families and represents a fundamental aspect of signal transduction in olfactory perception.
The stereochemical configuration of Oxacycloheptadec-8-en-2-one exerts profound effects on its interaction with olfactory receptors and subsequent odor perception. The (8Z)-isomer, commonly known as ambrettolide, demonstrates significantly higher binding affinity and more potent musk odor characteristics compared to its (8E)-counterpart [7] [2] [8]. This stereochemical selectivity reflects the precise geometric requirements for optimal receptor-ligand interactions in the olfactory system.
Experimental studies using OR5AN1 have demonstrated clear chiral selectivity patterns that extend beyond simple geometric isomerism. For the related compound muscone, the (R)-enantiomer produces approximately 3-fold higher response amplitudes compared to the (S)-enantiomer, despite both isomers having similar EC₅₀ values [1] [2]. This differential response amplitude translates to distinct perceived odor qualities, with (R)-muscone exhibiting the characteristic strong musk odor while (S)-muscone produces a weaker, less desirable olfactory impression.
The molecular basis for stereochemical selectivity has been elucidated through computational modeling studies that examine the binding conformations of different stereoisomers within the receptor binding pocket. The (8Z)-configuration of Oxacycloheptadec-8-en-2-one allows for optimal positioning of the lactone carbonyl group for hydrogen bonding with Tyr260 in OR5AN1, while simultaneously maximizing hydrophobic contacts with surrounding aromatic residues [1] [2]. In contrast, the (8E)-isomer adopts a more extended conformation that results in suboptimal binding geometry and reduced receptor activation.
Genetic variation studies have provided additional insights into the stereochemical influences on musk perception. Human subjects homozygous for the more sensitive L289F allele of OR5AN1 demonstrate lower detection thresholds for stereochemically preferred musk compounds and report higher intensity ratings for macrocyclic musks [8]. These findings establish direct connections between receptor stereochemical selectivity and human perceptual experiences.
The stereochemical preferences observed in musk receptor systems reflect broader principles of molecular recognition in biological systems. The rigid macrocyclic structure of Oxacycloheptadec-8-en-2-one constrains the possible conformations available for receptor binding, making the geometric relationship between functional groups particularly critical for optimal interactions [7] [2]. This constraint explains why even minor stereochemical changes can produce dramatic differences in binding affinity and odor quality.
Comparative analysis of different musk compounds reveals that stereochemical influences extend beyond simple double bond geometry to encompass the overall three-dimensional shape of the molecule. Compounds with (R)-configuration at chiral centers and (Z)-configuration at double bonds consistently demonstrate superior musk odor characteristics compared to their stereoisomers [7] [2] [8]. These structure-activity relationships provide valuable guidelines for the design of novel musk fragrances and the understanding of natural musk perception mechanisms.
Irritant